Cas no 102781-39-5 (2-(3-methyl-2-nitrophenyl)ethan-1-ol)

2-(3-Methyl-2-nitrophenyl)ethan-1-ol is a nitro-substituted aromatic alcohol with a molecular formula of C9H11NO3. This compound features a phenyl ring substituted with a methyl group at the 3-position and a nitro group at the 2-position, with an ethanol side chain at the 1-position. Its structural properties make it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both nitro and hydroxyl functional groups allows for versatile reactivity, including reduction, oxidation, and condensation reactions. Its well-defined purity and stability under standard conditions ensure consistent performance in synthetic applications.
2-(3-methyl-2-nitrophenyl)ethan-1-ol structure
102781-39-5 structure
Product Name:2-(3-methyl-2-nitrophenyl)ethan-1-ol
CAS No:102781-39-5
MF:C9H11NO3
MW:181.188542604446
CID:3561707
PubChem ID:13663652
Update Time:2025-10-24

2-(3-methyl-2-nitrophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol, 3-methyl-2-nitro-
    • 2-(3-methyl-2-nitrophenyl)ethan-1-ol
    • SCHEMBL6108468
    • 3-methyl-2-nitrophenethyl alcohol
    • 3-METHYL-2-NITRO-PHENETHYL ALCOHOL
    • 102781-39-5
    • SHZAIQBXNRKOIP-UHFFFAOYSA-N
    • EN300-1828835
    • Inchi: 1S/C9H11NO3/c1-7-3-2-4-8(5-6-11)9(7)10(12)13/h2-4,11H,5-6H2,1H3
    • InChI Key: SHZAIQBXNRKOIP-UHFFFAOYSA-N
    • SMILES: OCCC1C=CC=C(C)C=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 181.073893g/mol
  • Monoisotopic Mass: 181.073893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 181.19g/mol
  • XLogP3: 2.2
  • Topological Polar Surface Area: 66Ų

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Additional information on 2-(3-methyl-2-nitrophenyl)ethan-1-ol

Comprehensive Analysis of 2-(3-methyl-2-nitrophenyl)ethan-1-ol (CAS No. 102781-39-5): Properties, Applications, and Industry Trends

2-(3-methyl-2-nitrophenyl)ethan-1-ol (CAS No. 102781-39-5) is a specialized organic compound with a molecular formula of C9H11NO3. This nitrophenyl ethanol derivative has garnered significant attention in pharmaceutical and fine chemical research due to its unique structural features. The compound's aromatic nitro group and hydroxyl-functionalized side chain make it a valuable intermediate for synthesizing more complex molecules. Recent studies highlight its potential in developing bioactive compounds, particularly in medicinal chemistry applications where modified phenyl structures are crucial.

From a molecular perspective, 2-(3-methyl-2-nitrophenyl)ethan-1-ol exhibits interesting physicochemical properties. The electron-withdrawing nitro group at the ortho position relative to the methyl substituent creates distinct electronic effects that influence its reactivity. This characteristic makes it particularly useful in electrophilic substitution reactions, a topic frequently searched by organic chemistry students and researchers. The compound's moderate polarity (logP ≈ 1.8) contributes to its solubility profile, allowing for versatile applications in both aqueous and organic media.

In the context of current research trends, CAS 102781-39-5 has been investigated for its potential in green chemistry applications. With growing interest in sustainable synthesis methods, researchers are exploring catalytic systems that can efficiently transform this compound while minimizing waste. The nitro-to-amine reduction pathway of this molecule is particularly relevant to pharmaceutical synthesis, addressing common search queries about "nitro group transformations in drug development." These applications align well with the industry's focus on atom-economical processes and cascade reactions.

The analytical characterization of 2-(3-methyl-2-nitrophenyl)ethanol typically involves advanced techniques such as HPLC-MS and NMR spectroscopy. These methods confirm the compound's purity and structural integrity, which are critical for research applications. Recent publications have highlighted improved chromatographic separation methods for nitrophenyl derivatives, responding to frequent searches about "analysis of substituted benzenes." The compound's UV-Vis absorption around 270 nm also makes it detectable through spectroscopic methods commonly available in most laboratories.

Industrial applications of CAS 102781-39-5 extend to the development of specialty chemicals and functional materials. Its structural motif appears in various liquid crystal compounds and organic electronic materials, areas experiencing rapid growth due to demand for advanced display technologies. The compound's thermal stability (decomposition temperature >200°C) makes it suitable for applications requiring high-temperature processing, a feature often queried by materials science professionals.

From a safety perspective, proper handling of 2-(3-methyl-2-nitrophenyl)ethan-1-ol requires standard laboratory precautions. While not classified as highly hazardous, its nitroaromatic nature warrants careful storage away from strong oxidizers. This information addresses common workplace safety searches while maintaining compliance with regulatory guidelines. The compound's environmental fate has been studied in the context of biodegradation pathways for substituted aromatics, reflecting growing ecological concerns in chemical research.

The synthetic versatility of 102781-39-5 continues to inspire novel research directions. Recent patent literature reveals innovative applications in photoremovable protecting groups and click chemistry precursors. These developments respond to frequent searches about "nitroaromatics in advanced synthesis." The compound's ability to participate in multicomponent reactions makes it valuable for creating diverse molecular libraries, particularly in drug discovery programs seeking structure-activity relationships.

Market analysis indicates steady demand for 3-methyl-2-nitrophenyl ethanol, driven by pharmaceutical intermediate needs and specialty chemical applications. Suppliers typically offer this compound in research quantities (100mg to 25kg), with purity grades ranging from 95% to 99.5%. Current pricing trends reflect the compound's position as a niche intermediate, with costs influenced by raw material availability and synthetic complexity. These commercial aspects address common procurement-related searches from industry professionals.

Future research directions for 2-(3-methyl-2-nitrophenyl)ethan-1-ol may explore its potential in catalysis and materials science. The compound's structural features suggest possible applications in ligand design for transition metal complexes or as building blocks for functional polymers. These potential uses align with trending searches about "aromatic alcohols in advanced materials." As synthetic methodologies evolve, particularly in C-H activation and decarboxylative coupling, the utility of this compound is likely to expand further.

In educational contexts, CAS 102781-39-5 serves as an excellent example for teaching aromatic substitution patterns and functional group interconversions. Its synthesis from readily available starting materials makes it suitable for advanced organic chemistry laboratory courses. This pedagogical value responds to frequent educator queries about "demonstration compounds for electrophilic aromatic substitution." The compound's spectroscopic signatures also provide clear teaching points for instrumental analysis instruction.

Quality control protocols for 2-(3-methyl-2-nitrophenyl)ethanol typically emphasize residual solvent analysis and isomeric purity. These parameters are critical for research applications where consistent performance is required. Recent advancements in analytical method development have improved detection limits for related impurities, addressing quality assurance concerns frequently raised by industrial users. Standard reference materials for this compound are becoming more widely available, facilitating accurate quantitative analysis.

The intellectual property landscape surrounding 102781-39-5 reveals ongoing innovation. Recent patent applications describe novel synthetic routes employing continuous flow chemistry and biocatalytic approaches. These technological advancements respond to industry demands for process intensification and green synthesis methods. The compound's appearance in patent literature underscores its value as a strategic intermediate in various chemical value chains.

From a regulatory standpoint, 2-(3-methyl-2-nitrophenyl)ethan-1-ol is not currently subject to significant international restrictions. However, proper chemical inventory reporting may be required depending on regional regulations. This information addresses compliance-related searches while emphasizing responsible chemical management practices. The compound's toxicological profile has been evaluated in standard assays, with results suggesting moderate acute toxicity typical of many nitroaromatic compounds.

In conclusion, 2-(3-methyl-2-nitrophenyl)ethan-1-ol (CAS No. 102781-39-5) represents a versatile and valuable chemical entity with diverse applications across multiple scientific disciplines. Its unique combination of aromatic substitution and alcohol functionality continues to inspire innovative research, particularly in pharmaceutical development and materials science. As synthetic methodologies advance and analytical techniques improve, the full potential of this interesting compound will likely be further unlocked, maintaining its relevance in contemporary chemical research and industrial applications.

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